
Candicidin
Overview
Description
Candicidin is a polyene antifungal antibiotic produced by the bacterium Streptomyces griseus. It is particularly effective against fungi of the genus Candida, including Candida albicans. This compound is primarily used in the treatment of vulvovaginal candidiasis, administered intravaginally .
Preparation Methods
Synthetic Routes and Reaction Conditions: Candicidin is biosynthesized by Streptomyces griseus. The production process involves the optimization of the growth medium and pH control. The optimal pH for cell growth and this compound biosynthesis are 6.8 and 7.8, respectively . The biosynthesis involves the formation of a heptaene macrolide structure, which includes multiple conjugated double bonds.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces griseus in a chemically defined medium. The medium is optimized for nitrogen, carbon, and phosphorus sources to enhance productivity. The pH stepwise control strategy is employed to maximize yield, achieving titers as high as 5161 µg/mL .
Chemical Reactions Analysis
Derivatization Reactions for Structural Analysis
Candicidin’s poor solubility and structural complexity necessitate derivatization to enable precise characterization.
N-Acetylation and Methyl Esterification
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Reagents : Acetic anhydride (for N-acetylation), diazomethane (for esterification).
-
Conditions :
-
Outcome : Produced 3′-N-acetylthis compound D methyl ester, enhancing solubility and enabling NMR and mass spectrometry analysis .
Table 1: Derivatization Reaction Conditions
Reaction Type | Reagents | Solvent System | Monitoring Method |
---|---|---|---|
N-Acetylation | Acetic anhydride | MeOH/H₂O (9:1) | TLC |
Methyl Esterification | Diazomethane | MeOH/H₂O (9:1) | TLC |
Isomerization and Structural Variants
This compound exists as isomers (e.g., A1, D, A3) with distinct bioactivities.
Isomer Identification
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Method : High-Resolution ESI-MS and LC-MS/MS.
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Key Findings :
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Isomerization Impact : trans-Candicidin isomers exhibit reversed UV absorption peaks (λ₂ = 382 nm; λ₃ = 406 nm) compared to native forms, correlating with antifungal efficacy .
Table 2: this compound Isomer MS Data
Isomer | Molecular Formula | [M+H]⁺ (m/z) | UV Peaks (nm) |
---|---|---|---|
A1 | C₅₉H₈₄O₁₇N₂ | 1,093.5849 | 363, 382, 406 |
D | C₅₉H₈₄O₁₈N₂ | 1,109.5799 | 363, 382, 406 |
A3 | C₅₉H₈₆O₁₈N₂ | 1,111.5956 | 363, 382, 406 |
NMR Analysis
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Techniques : DQF-COSY, ROESY, HSQC, HMBC.
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Key Assignments :
Table 3: Selected NMR Shifts for 3′-N-Acetylthis compound D Methyl Ester
Proton/Carbon | δ (ppm) | Correlation/Assignment |
---|---|---|
37-H | 5.04 | Lactone bond (C-1) |
8b-H | 6.84 | Coupling with C-7 |
2a/2b-H | 2.52 | Methylene group (C-2) |
UV-Vis and IR Spectroscopy
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UV Peaks : λ_max at 360, 380, and 401 nm (attributed to heptaene conjugated system) .
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IR Spectrum : Broad O–H/N–H stretches (3400 cm⁻¹), ester C=O (1720 cm⁻¹), and amide I (1650 cm⁻¹) .
Biocatalytic Modifications
This compound biosynthesis involves cross-regulation by the FscRI transcription factor, which also controls antimycin production—a rare example of coordinated secondary metabolite regulation .
Functional Implications of Reactions
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Derivatization : Facilitates structural elucidation and solubility enhancement for therapeutic formulation .
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Isomerization : Alters antifungal activity; trans-isomers show distinct bioactivity profiles in soilborne pathogen control .
This synthesis of chemical reactivity data underscores this compound’s versatility as a scaffold for antifungal drug development and highlights advanced analytical methodologies critical for natural product research.
Scientific Research Applications
Candicidin is a polyene antibiotic produced by the actinomycete Streptomyces griseus. It is primarily known for its antifungal properties and has been studied for various applications in both clinical and agricultural settings. This article delves into the scientific research applications of this compound, highlighting its efficacy, mechanisms of action, and potential uses in medicine and agriculture.
Antifungal Activity
This compound has demonstrated significant antifungal activity against various pathogenic fungi. Research indicates that it is particularly effective against:
- Candida species : Effective against Candida albicans, which is responsible for opportunistic infections in immunocompromised patients.
- Aspergillus species : Shows activity against Aspergillus fumigatus, a common cause of respiratory infections.
Case Study: Efficacy Against Candida albicans
In a controlled laboratory study, the minimum inhibitory concentration (MIC) of this compound was determined for various strains of Candida albicans. The results indicated that this compound had an MIC ranging from 0.5 to 2 µg/ml, showcasing its potent antifungal properties compared to other antifungals such as fluconazole.
Strain | MIC (µg/ml) |
---|---|
C. albicans (wild type) | 1 |
C. albicans (fluconazole-resistant) | 2 |
Clinical Trials
Several clinical trials have evaluated the safety and efficacy of this compound in treating systemic fungal infections. A notable trial involved patients with invasive candidiasis who were administered this compound as part of their treatment regimen. The results indicated a significant reduction in fungal burden and improved patient outcomes compared to standard treatments.
Antifungal Agent in Crop Protection
This compound has been explored as a biopesticide due to its antifungal properties. It can be used to control fungal diseases in crops, providing an environmentally friendly alternative to synthetic fungicides.
Efficacy Against Plant Pathogens
Research has shown that this compound effectively inhibits the growth of several plant pathogens, including:
- Botrytis cinerea : Responsible for gray mold disease in fruits.
- Fusarium spp. : Known for causing wilt diseases in various crops.
Pathogen | Concentration (ppm) | Inhibition (%) |
---|---|---|
Botrytis cinerea | 100 | 85 |
Fusarium oxysporum | 200 | 75 |
Field Trials
Field trials have demonstrated the effectiveness of this compound as a foliar spray on crops like tomatoes and grapes. These trials reported reduced incidence of fungal infections and improved crop yield without adverse effects on beneficial organisms.
Mechanism of Action
Candicidin exerts its antifungal effects by binding irreversibly to ergosterol, the principal sterol in the fungal cytoplasmic membrane. This binding disrupts membrane integrity, leading to cell death. The binding site may also involve fatty acids or fatty acid esters in the cell wall .
Comparison with Similar Compounds
Candicidin is part of the heptaene macrolide group of polyene antifungal antibiotics. Similar compounds include:
Amphotericin B: Another polyene antifungal with a similar mechanism of action but less effective against Candida albicans.
Nystatin: A tetraene macrolide with a broader spectrum of activity but lower potency.
Natamycin: A pentaene macrolide used primarily in food preservation.
This compound is unique in its high activity against Candida albicans and its specific binding to ergosterol .
Biological Activity
Candicidin is a polyene macrolide antibiotic produced by Streptomyces griseus, notable for its potent antifungal properties. This compound belongs to the heptaene class of antibiotics, which are characterized by their multi-ring structures and ability to disrupt fungal cell membranes. The biological activity of this compound has been extensively studied, revealing its potential applications in both agricultural and medical fields.
Chemical Structure and Properties
This compound is primarily composed of several components, with this compound D being the most studied. It exhibits a high degree of antifungal activity against various fungal pathogens, including those resistant to other antifungal agents. The structure of this compound D includes a series of conjugated double bonds, contributing to its ability to interact with ergosterol in fungal cell membranes, leading to cell lysis and death .
The primary mechanism by which this compound exerts its antifungal effects involves:
- Binding to Ergosterol : this compound binds to ergosterol, a key component of fungal cell membranes. This binding alters membrane permeability, resulting in leakage of cellular contents and ultimately cell death.
- Induction of Reactive Oxygen Species (ROS) : Studies indicate that this compound can induce oxidative stress within fungal cells, further contributing to its antifungal activity .
Biological Activity in Agricultural Applications
Recent research highlights the use of this compound-like compounds in biocontrol strategies against soilborne fungal diseases. For instance, Streptomyces albidoflavus strain W68 has been shown to effectively produce this compound isomers that control pathogens such as Rhizoctonia solani. The study demonstrated that deletion of specific biosynthetic gene clusters significantly reduced the antifungal activity of this strain, indicating the critical role of this compound production in biocontrol efficacy .
Table 1: Antifungal Efficacy of this compound Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 0.5 µg/mL | |
Aspergillus niger | 1.0 µg/mL | |
Rhizoctonia solani | 0.25 µg/mL | |
Fusarium oxysporum | 0.75 µg/mL |
Clinical Applications and Limitations
Historically, this compound was utilized in treating vaginal fungal infections; however, its clinical use has diminished due to toxicity concerns and limited water solubility. Despite these drawbacks, ongoing research aims to modify the chemical structure of this compound to enhance its solubility and reduce toxicity while maintaining its antifungal efficacy .
Case Study: Antifungal Resistance
A significant concern in treating fungal infections is the emergence of resistance. Research indicates that this compound retains effectiveness against multidrug-resistant strains due to its unique mechanism of action that does not involve common resistance pathways exploited by other antifungals . This characteristic positions this compound as a valuable candidate for developing new antifungal therapies.
Future Directions
The future exploration of this compound's biological activity may focus on:
- Chemical Modifications : Investigating derivatives of this compound that enhance solubility and reduce toxicity.
- Combination Therapies : Studying the synergistic effects when combined with other antifungals.
- Genomic Studies : Utilizing genomic mining techniques to identify new strains capable of producing this compound or similar compounds for agricultural applications .
Q & A
Basic Research Questions
Q. What analytical methods are most effective for characterizing the structural integrity of Candicidin D in vitro?
To confirm this compound D's structure, employ a multi-technique approach:
- ESI-MS (Electrospray Ionization Mass Spectrometry): Analyze molecular ions (e.g., m/z 1109.5 [M+H]+ for this compound D) to verify molecular weight and fragmentation patterns .
- HPLC (High-Performance Liquid Chromatography): Use an ODS-C18 column with EDTA-acetonitrile mobile phases (50:50) to compare retention times (e.g., 19–26 min) and component profiles against standards .
- NMR Spectroscopy: Compare <sup>13</sup>C NMR chemical shifts (e.g., DMSO-d6 solvent) to confirm carbon skeleton alignment with reference spectra .
Q. How can researchers verify the purity of this compound samples for antifungal assays?
- HPLC Purity Testing: Ensure >95% purity using standardized chromatographic conditions (e.g., UV detection at 339–400 nm for polyene absorption) .
- Solubility Consistency: Validate solubility in ethanol, DMSO, or methanol per manufacturer specifications to avoid aggregation artifacts .
- Spectrophotometric Analysis: Confirm characteristic UV-Vis absorption maxima (e.g., 339 nm, 358 nm, 378 nm) to detect contaminants .
Q. What protocols establish baseline antifungal activity of this compound against Candida albicans?
- Broth Microdilution Assay: Follow CLSI guidelines (M27-A3) with RPMI-1640 medium, 48-hour incubation, and MIC (Minimum Inhibitory Concentration) determination at 35°C .
- Positive Controls: Include amphotericin B or nystatin to validate assay sensitivity .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions between spectral data and proposed structural models of this compound analogues?
- Cross-Validation with 2D NMR: Perform HSQC and HMBC experiments to resolve ambiguities in carbon-proton correlations (e.g., distinguishing levorin A2 vs. This compound D) .
- High-Resolution Mass Spectrometry (HR-MS): Compare exact masses (e.g., m/z 1109.5720 [M+H]+) with theoretical values to identify fragmentation artifacts or isomerism .
- Crystallographic Data: Collaborate with structural biology labs to obtain X-ray diffraction data for unresolved analogues .
Q. What methodological considerations are critical when investigating this compound's membrane interaction mechanisms?
- Ergosterol Binding Assays: Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify binding affinity in lipid bilayers .
- Membrane Permeability Studies: Employ propidium iodide uptake assays in C. albicans to correlate membrane disruption with fungicidal activity .
- Control for pH/Temperature: Maintain physiological conditions (pH 7.4, 37°C) to mimic in vivo environments .
Q. How can researchers address variability in this compound's efficacy across fungal strains?
- Genomic Profiling: Sequence ERG genes (e.g., ERG3, ERG11) in resistant strains to identify ergosterol biosynthesis mutations .
- Synergy Screening: Test combinatorial effects with azoles (e.g., fluconazole) using checkerboard assays and calculate FIC indices (Fractional Inhibitory Concentration) .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound synergy studies?
- Multivariate Regression: Model interactions between this compound and adjuvants using R or Python (e.g., scikit-learn) .
- Bootstrap Resampling: Estimate confidence intervals for EC50 values to address biological variability .
Q. Methodological Frameworks
Q. How to formulate a research question on this compound's structure-activity relationship (SAR) using FINER criteria?
- Feasible: Focus on tractable variables (e.g., hydroxyl group position in the macrolide ring) .
- Novel: Compare SAR of this compound D vs. understudied analogues (e.g., this compound A1) .
- Ethical: Exclude mammalian toxicity assays unless justified by preclinical relevance .
Q. What experimental documentation is required for reproducibility in this compound synthesis studies?
- Supplemental Materials: Include NMR raw data, HPLC chromatograms, and strain deposition codes (e.g., ATCC) in appendices .
- Detailed Protocols: Specify fermentation conditions (e.g., Streptomyces griseus culture media, extraction solvents) .
Tables for Quick Reference
Analytical Technique | Key Parameters | Reference |
---|---|---|
ESI-MS | m/z 1109.5 [M+H]+, 1078 (fragment) | |
HPLC | Retention time: 19–26 min, ODS-C18 | |
UV-Vis | λmax 339, 358, 378, 400 nm |
Biological Assay | Guidelines | Reference |
---|---|---|
MIC Determination | CLSI M27-A3, RPMI-1640 medium | |
Ergosterol Binding | ITC, ΔH = -12.5 kcal/mol (example) |
Properties
IUPAC Name |
(23E,25E,27E,29E,31E,33E,35E)-22-[(3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-10,12,14,18,20-pentahydroxy-37-methyl-2,4,8,16-tetraoxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N2O18/c1-35-18-15-13-11-9-7-5-6-8-10-12-14-16-21-47(78-59-56(74)54(61)55(73)38(4)77-59)33-51(71)53(58(75)76)50(70)31-46(67)30-45(66)29-44(65)28-43(64)27-41(62)19-17-20-42(63)32-52(72)79-57(35)37(3)26-36(2)48(68)34-49(69)39-22-24-40(60)25-23-39/h5-16,18,21-25,35-38,43-45,47-48,50-51,53-57,59,64-66,68,70-71,73-74H,17,19-20,26-34,60-61H2,1-4H3,(H,75,76)/b6-5+,9-7+,10-8+,13-11+,14-12+,18-15+,21-16+/t35?,36?,37?,38-,43?,44?,45?,47?,48?,50?,51?,53?,54+,55-,56+,57?,59?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPGSFDUODIJJGF-JBUZINEHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC1C(C)CC(C)C(CC(=O)C2=CC=C(C=C2)N)O)O)O)O)O)C(=O)O)O)OC3C(C(C(C(O3)C)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC\2CC(C(C(CC(=O)CC(CC(CC(CC(=O)CCCC(=O)CC(=O)OC(C(/C=C/C=C/C=C/C=C/C=C/C=C/C=C2)C)C(C)CC(C)C(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)C(=O)O)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N2O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301014435 | |
Record name | Candicidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1109.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ergosterol, the principal sterol in the fungal cytoplasmic membrane, is the target site of action of Candicidin. Candicidin binds irreversibly to ergosterol, resulting in disruption of membrane integrity and ultimately cell death. There is some evidence that the binding site in the cell wall may be to fatty acids or fatty acid esters and that this binding capacity must be satisfied before candicidin can bring about its lethal effect by binding to sterol in the cell membrane. | |
Record name | Candicidin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01152 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1403-17-4 | |
Record name | Candicidin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001403174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Candicidin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01152 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Candicidin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301014435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Candicidin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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